Ephedrine thiocyanate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
13900-17-9 |
|---|---|
Molecular Formula |
C11H16N2OS |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;thiocyanic acid |
InChI |
InChI=1S/C10H15NO.CHNS/c1-8(11-2)10(12)9-6-4-3-5-7-9;2-1-3/h3-8,10-12H,1-2H3;3H/t8-,10-;/m0./s1 |
InChI Key |
RHPLXTLBWAZINH-GNAZCLTHSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.C(#N)S |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.C(#N)S |
Origin of Product |
United States |
Structural Elucidation and Solid State Characteristics of Ephedrine Thiocyanate Systems
Crystallographic Analysis of Ephedrine (B3423809) Thiocyanate (B1210189) Salts and Complexes
Single-crystal X-ray diffraction provides definitive information on the molecular structure and crystal lattice of ephedrine thiocyanate. The salt is formed from the protonated ephedrine cation and the thiocyanate anion.
Crystals of ephedrinium thiocyanate have been successfully grown by mixing solutions of (1S,2R)-(+)-ephedrine hydrochloride and potassium thiocyanate rsc.org. Detailed X-ray diffraction analysis revealed that the complex crystallizes in the orthorhombic, chiral space group P2₁2₁2₁ rsc.org. The unit cell parameters, which define the dimensions of the basic repeating unit in the crystal, were determined with high precision rsc.org. The thiocyanate anion (SCN⁻) is a versatile ligand in coordination chemistry, capable of forming various coordination modes, which influences the final structure of its salts and complexes mdpi.commdpi.com.
Table 1: Crystallographic Data for Ephedrinium Thiocyanate
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.09862(6) |
| b (Å) | 7.52704(9) |
| c (Å) | 27.3811(3) |
The ephedrine cation is conformationally flexible, and its specific geometry within a crystal structure is influenced by the identity of the counter-ion nih.govresearchgate.net. Studies on various salts of (1R, 2S)-(-)-ephedrine have identified two primary conformations: 'folded' and 'extended' researchgate.net. These conformers are distinguished by the torsion angle around the Cα-Cβ bond adjacent to the chiral center researchgate.net. The 'folded' conformer is characterized by a torsion angle between 49° and 72°, while the 'extended' conformer exhibits torsion angles in the range of 163° to 178° researchgate.net. The specific conformation adopted by the ephedrine cation in the thiocyanate salt is determined by the crystal packing forces and intermolecular interactions dictated by the thiocyanate anion.
The crystal packing of ephedrine salts is largely governed by the amphiphilic nature of the ephedrine molecule, which contains both hydrophobic (phenyl ring) and hydrophilic (hydroxyl and ammonium (B1175870) groups) regions nih.govresearchgate.net. This often leads to the formation of bilayer structures within the crystal lattice nih.govresearchgate.net.
In the case of this compound, the thiocyanate anion plays a crucial role in the supramolecular assembly. Intermolecular interactions, particularly hydrogen bonds, are key to the cohesion of the crystal structure researchgate.netrsc.org. It is anticipated that strong N-H···S or N-H···N hydrogen bonds form between the ephedrinium cation's ammonium group and the sulfur or nitrogen atoms of the thiocyanate anion, a common feature in similar structures researchgate.netscirp.org. These interactions, along with weaker C-H···X contacts and potential π-π stacking of the phenyl rings, create a stable three-dimensional network researchgate.netresearchgate.netnih.gov.
Advanced Spectroscopic Techniques for Structural Confirmation
While X-ray diffraction maps atomic positions in the crystalline state, spectroscopic techniques probe the chemical environment and functional groups, providing complementary data for structural confirmation.
NMR spectroscopy is a powerful tool for elucidating molecular structure in solution and the solid state nih.gov. For this compound, ¹H NMR can confirm the identity of the ephedrine cation. A characteristic signal for the proton on the carbon bearing the hydroxyl group (H-1) is typically observed around δ 4.76 (d, J = 3.9 Hz) in ¹H NMR spectra of ephedrine derivatives researchgate.net.
Solid-state NMR (ssNMR) can provide further insight into the solid-state structure, including information about polymorphism and intermolecular interactions researchgate.netrsc.org. While specific ssNMR data for this compound is not widely reported, studies on the analogous ephedrine hydrochloride show distinct peaks in ¹³C and ¹⁵N CP/MAS spectra that correspond to the unique carbon and nitrogen environments in the crystal lattice researchgate.net. Similar analysis of this compound would reveal the specific chemical shifts influenced by the thiocyanate counter-ion. The NMR spectrum also serves as a specific method for identification nih.gov.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies ksu.edu.sanih.govmdpi.com. These two methods are complementary, as some vibrations may be active in one technique but not the other ksu.edu.samdpi.com.
A key feature in the IR spectrum of this compound is the vibration of the thiocyanate anion itself. The SCN⁻ group is an excellent infrared reporter, displaying a strong and sharp absorption band due to its C≡N stretching vibration nih.gov. This band typically appears in a relatively clear region of the mid-IR spectrum, between 2000 cm⁻¹ and 2200 cm⁻¹ nih.govlibretexts.org. For instance, a thiocyanate derivative of a similar organic molecule showed a characteristic SCN vibrational transition at 2157.0 cm⁻¹ nih.gov. The presence of this distinct band provides unambiguous evidence for the thiocyanate counter-ion in the salt. Other characteristic bands for the ephedrine cation, such as O-H and N-H stretching (around 3300 cm⁻¹) and C-H stretching (around 2850-3000 cm⁻¹), would also be present libretexts.org.
Table 2: Key Spectroscopic Data for the Identification of this compound Components
| Technique | Functional Group/Proton | Characteristic Signal/Frequency |
|---|---|---|
| ¹H NMR | Ephedrine H-1 (CH-OH) | ~ δ 4.76 ppm |
| IR Spectroscopy | Thiocyanate (SCN⁻) Stretch | ~ 2157 cm⁻¹ |
| IR Spectroscopy | Ephedrine O-H / N-H Stretch | ~ 3300 cm⁻¹ |
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. In the context of an ionic compound like this compound, mass spectrometric analysis, particularly using soft ionization techniques such as electrospray ionization (ESI), focuses on the constituent ions. In positive-ion mode ESI, the ephedrine cation is the species observed and analyzed.
The molecular formula for ephedrine is C₁₀H₁₅NO, with a molecular weight of approximately 165.23 g/mol . nist.govchemeo.com In mass spectrometry, ephedrine is typically observed as its protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 166.12. nih.govcjnmcpu.commdpi.comnih.gov This protonated molecular ion is the precursor for subsequent fragmentation analysis in tandem mass spectrometry (MS/MS).
The fragmentation of the ephedrine cation provides significant structural information. High-energy collision-induced dissociation of the precursor ion at m/z 166.12 generates several characteristic product ions. Common fragmentation pathways include the neutral loss of water (H₂O) and the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage).
Under ESI-MS/MS conditions, the protonated ephedrine molecule fragments into key product ions at m/z 148.11, 133.08, and 117.06. cjnmcpu.com The fragment at m/z 148.11 corresponds to the loss of a water molecule from the precursor ion. mdpi.com Further fragmentation leads to the other observed ions, which are diagnostic for the ephedrine structure.
In electron ionization (EI) mass spectrometry, a common technique used with gas chromatography (GC-MS), the fragmentation of ephedrine is more extensive. While the molecular ion may be weak or absent, the fragmentation pattern is highly characteristic. dshs-koeln.denih.gov The most significant fragmentation process is the α-cleavage, which results in the formation of a highly stable immonium ion. dshs-koeln.de For ephedrine, this cleavage generates the base peak in the spectrum at m/z 58. dshs-koeln.denih.gov
The detailed research findings on the fragmentation of the ephedrine cation are summarized in the table below.
Table 1: Characteristic Mass Spectrometry Fragments for the Ephedrine Cation
| Precursor Ion (m/z) | Fragmentation Method | Product Ion (m/z) | Proposed Origin of Fragment |
|---|---|---|---|
| 166.12 [M+H]⁺ | ESI-MS/MS | 148.11 | Loss of water (H₂O) from the protonated molecule cjnmcpu.commdpi.com |
| 166.12 [M+H]⁺ | ESI-MS/MS | 133.08 | Further fragmentation following initial water loss cjnmcpu.com |
| 166.12 [M+H]⁺ | ESI-MS/MS | 117.06 | Further fragmentation following initial water loss cjnmcpu.com |
These distinct fragmentation patterns allow for the unambiguous identification of the ephedrine component within the this compound system and confirm its molecular structure. The consistency of these fragments across different studies underscores the reliability of mass spectrometry for the structural elucidation of such compounds.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| Ephedrine |
| This compound |
Computational and Theoretical Investigations of Ephedrine Thiocyanate Systems
Quantum Chemical Studies on Ephedrine (B3423809) Thiocyanate (B1210189) Electronic Structure
Quantum chemical studies are fundamental to understanding the intrinsic properties of the ephedrine thiocyanate system. These methods allow for a detailed examination of the electronic structure, which governs the molecule's stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure of molecular systems. DFT calculations can provide valuable information about the molecular and intermolecular interactions within the this compound salt. In this context, DFT can be employed to model the geometry, electronic properties, and vibrational frequencies of the ephedrine cation, the thiocyanate anion, and the ion pair.
The choice of the functional and basis set is crucial for obtaining accurate results. For systems like this compound, functionals that can accurately describe non-covalent interactions, such as dispersion forces, are particularly important. The interaction between the ephedrine cation and the thiocyanate anion is primarily electrostatic, but dispersion and hydrogen bonding also play significant roles. DFT studies can quantify the strength of the interaction between the ammonium (B1175870) group of ephedrine and the nitrogen or sulfur atom of the thiocyanate anion.
Table 1: Representative DFT Functionals for Non-Covalent Interactions
| Functional | Description |
|---|---|
| B3LYP-D3 | A hybrid functional combined with Grimme's D3 dispersion correction, widely used for general-purpose calculations. |
| M06-2X | A high-nonlocality functional that performs well for non-covalent interactions, including hydrogen bonds and van der Waals forces. |
DFT calculations can also be used to analyze the charge distribution and molecular orbitals of the this compound system. This analysis helps in understanding the nature of the bonding and the reactive sites within the molecule. The calculated electronic properties, such as the HOMO-LUMO gap, can provide insights into the chemical reactivity and electronic transitions of the system nih.govmdpi.com.
Ephedrine is a flexible molecule with multiple rotatable bonds, leading to a complex conformational landscape. The presence of the thiocyanate counter-ion can influence the relative stability of these conformers. Computational methods, including molecular mechanics (MM), semi-empirical methods, and ab initio calculations, are instrumental in exploring the potential energy surface of ephedrine and its thiocyanate salt researchgate.netnih.gov.
A systematic conformational search can identify the low-energy conformers of the ephedrine cation. For each of these conformers, the interaction with the thiocyanate anion can be modeled to determine the most stable geometries of the ion pair. These calculations often reveal the presence of intramolecular hydrogen bonds in the ephedrine cation, which are preserved in the ion pair researchgate.net. The relative energies of the different conformers can be used to calculate their Boltzmann populations at a given temperature.
Table 2: Key Dihedral Angles in Ephedrine for Conformational Analysis
| Dihedral Angle | Description |
|---|---|
| O-C-C-N | Defines the relative position of the hydroxyl and amino groups. |
| C-C-N-C | Describes the orientation of the N-methyl group. |
The results of conformational analysis are crucial for understanding the structure-activity relationship of ephedrine and its derivatives. The preferred conformation in the solid state or in solution can significantly impact its interaction with biological targets.
The presence of the positive charge on the nitrogen atom in the protonated form significantly enhances the electrostatic interaction with the negatively charged thiocyanate anion. Modeling studies can explore how the thiocyanate anion approaches the protonated ephedrine and forms a stable ion pair. This information is valuable for understanding the behavior of this compound in different environments.
Simulation of Reaction Mechanisms and Kinetics
Computational simulations are powerful tools for elucidating reaction mechanisms and predicting reaction kinetics. For the this compound system, these methods can be used to study thiocyanate-mediated reaction pathways and complexation processes.
While ephedrine itself is relatively stable, the thiocyanate anion can potentially participate in or mediate various chemical reactions. Theoretical methods can be employed to explore potential reaction pathways involving ephedrine and thiocyanate. For example, the nucleophilic character of the thiocyanate anion (at either the sulfur or nitrogen atom) could lead to substitution reactions under certain conditions.
Computational studies can map the potential energy surface for a proposed reaction, identifying transition states and intermediates. The activation energies calculated from these studies provide insights into the feasibility and rate of the reaction. For instance, the reaction of a derivative of ephedrine, where the hydroxyl group is converted into a good leaving group, with thiocyanate could be a subject of such a theoretical investigation.
In solution, the ephedrine cation and thiocyanate anion exist in equilibrium with solvent molecules. The formation of the ephedrine-thiocyanate ion pair is a form of complexation. Computational modeling can be used to study the thermodynamics and kinetics of this process. Molecular dynamics (MD) simulations, in particular, are well-suited for studying the dynamic interactions between ions and solvent molecules nih.govfigshare.com.
MD simulations can provide a detailed picture of the solvation shells around the ephedrine cation and the thiocyanate anion. These simulations can also be used to study the process of ligand exchange, where a solvent molecule in the coordination sphere of the ephedrine cation is replaced by a thiocyanate anion. The free energy profile for this process can be calculated using advanced simulation techniques like umbrella sampling or metadynamics, providing quantitative information about the stability of the ion pair.
The insights gained from these computational studies are valuable for understanding the behavior of this compound in solution, which is essential for applications in areas such as drug formulation and analytical chemistry.
Molecular Dynamics and Statistical Mechanics Simulations
Dynamics of Thiocyanate Interactions with Organic Molecules
Molecular dynamics simulations have been instrumental in elucidating the nature of interactions between the thiocyanate ion (SCN⁻) and various organic molecules. These simulations model the motion of atoms and molecules based on classical mechanics, where the forces between particles are described by a force field. By solving the equations of motion iteratively, MD simulations can generate trajectories that describe the positions and velocities of all particles in the system as a function of time.
Research employing both classical and quantum mechanical/molecular mechanical (QM/MM) MD simulations has been conducted on model systems like methyl thiocyanate (MeSCN) in water to understand the influence of hydrogen-bonding solvent molecules on the thiocyanate group. nih.govresearchgate.net Such studies are crucial for interpreting experimental data, for instance, from vibrational spectroscopy, which is sensitive to the local environment of the thiocyanate probe. nih.gov
Key findings from these simulations include:
Solvent-Induced Frequency Shifts: The vibrational frequency of the C≡N stretch in thiocyanate is sensitive to its environment. MD simulations, coupled with electrostatic potential models, can predict these frequency shifts. For example, the C≡N frequency of methyl thiocyanate in water shows a blueshift (an increase in frequency) compared to the gas phase, a phenomenon that simulations have successfully quantified. nih.govresearchgate.net
Interaction Potentials: The accuracy of MD simulations heavily relies on the quality of the force field used to describe the interactions between molecules. Studies have shown that standard force fields may not always accurately reproduce experimental results for thiocyanate-containing molecules. nih.gov Consequently, researchers have developed new sets of atomic partial charges and interaction parameters to better model the behavior of these systems. nih.gov
Hydrogen Bonding: The formation and dynamics of hydrogen bonds between the nitrogen atom of the thiocyanate group and hydrogen-bond-donating solvents play a significant role in its behavior. MD simulations can provide detailed information about the geometry, lifetime, and dynamics of these hydrogen bonds.
| Parameter | Description | Typical Value/Observation | Interaction Type |
|---|---|---|---|
| C≡N Vibrational Frequency Shift (in Water) | Change in the stretching frequency of the C≡N bond upon solvation in water. | ~1.9 - 9.0 cm⁻¹ blueshift | Electrostatic |
| Hydrogen Bond Lifetime (SCN⁻···H₂O) | The average duration of a hydrogen bond between the thiocyanate nitrogen and a water hydrogen. | Picosecond timescale | Hydrogen Bonding |
| Coordination Number | The average number of solvent molecules in the first solvation shell of the thiocyanate ion. | Solvent-dependent | Van der Waals |
Computational Insights into Solvent Effects and Solution-Phase Behavior
Theoretical calculations, such as those using the PM3 semi-empirical method, have been employed to study the electrochemical behavior of ephedrine. researchgate.net These studies can determine the distribution of the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO), which are crucial for understanding oxidation and reduction processes. researchgate.net For ephedrine, it has been shown that these frontier orbitals are primarily localized on the side chain, indicating that this is the likely site for electrochemical oxidation. researchgate.net
The solution-phase behavior, including phenomena like crystallization and solubility, can also be investigated computationally. For instance, studies on N-methylephedrine, a derivative of ephedrine, have explored its solid-phase and solution crystallization behavior. nih.govresearchgate.net These investigations involve determining solubility phase diagrams in different solvents and studying nucleation and crystallization processes. nih.govresearchgate.net While not directly on this compound, these studies provide a framework for understanding how the ephedrine moiety behaves in solution.
The development of advanced computational techniques, such as the Quantum Vibrational Perturbation (QVP) theory, allows for more accurate predictions of vibrational spectra in solution by including nuclear quantum effects and anharmonicity. nih.govnih.gov This approach can be used to analyze the instantaneous vibrational frequency of a probe molecule during a molecular dynamics simulation, offering deeper insights into the solute-solvent interactions. nih.gov
| Computational Method | Information Obtained | Relevance to this compound | Method Type |
|---|---|---|---|
| PM3 Method | HOMO/LUMO energies, atomic charges, insights into electrochemical behavior. researchgate.net | Understanding the reactivity and electronic properties of the ephedrine component. | pm3 |
| Molecular Dynamics (MD) | Solvation structure, dynamics of solute-solvent interactions, transport properties. | Modeling the behavior of this compound in different solvents. | md |
| Quantum Vibrational Perturbation (QVP) | Accurate prediction of vibrational spectra in solution, including anharmonicity and quantum effects. nih.govnih.gov | Interpreting experimental spectroscopic data and understanding the influence of the solvent on the thiocyanate group. | qvp |
Coordination Chemistry of Thiocyanate with Ephedrine Derived Ligands and Metal Ions
Synthesis and Characterization of Ephedrine-Thiocyanate Metal Complexes
The synthesis of metal complexes involving ephedrine (B3423809) and thiocyanate (B1210189) ligands would typically involve the reaction of a soluble metal salt, such as cobalt(II) chloride or cobalt(II) nitrate, with a source of thiocyanate ions, like potassium or ammonium (B1175870) thiocyanate, in the presence of ephedrine in a suitable solvent. The resulting complex could then be isolated through crystallization.
The formation of a blue-colored species upon the addition of a cobalt(II) thiocyanate solution to an organic base like ephedrine is a well-documented phenomenon, often utilized in presumptive analytical tests. This color change is indicative of a shift in the coordination geometry of the cobalt(II) ion, typically from an octahedral to a tetrahedral environment. In aqueous solutions, cobalt(II) ions exist as the pink-colored hexaaquacobalt(II) complex, [Co(H₂O)₆]²⁺. The introduction of ephedrine and thiocyanate likely leads to the formation of a tetrahedral complex, such as [Co(ephedrine)₂(NCS)₂] or the ion pair (Hephedrine)₂[Co(NCS)₄], which are characteristically deep blue.
The thiocyanate anion is an ambidentate ligand, meaning it can coordinate to a metal ion through either the nitrogen atom (isothiocyanate, M-NCS) or the sulfur atom (thiocyanate, M-SCN). The preferred coordination mode is influenced by several factors, including the nature of the metal ion (Hard and Soft Acids and Bases theory), steric effects of other ligands, and the solvent used.
First-row transition metals like cobalt(II) are generally considered borderline hard acids and typically favor coordination through the harder nitrogen atom, forming isothiocyanate complexes. Infrared (IR) spectroscopy is a powerful tool for distinguishing between these coordination modes. The C-N stretching vibration (ν(C-N)) in the IR spectrum of a thiocyanate-containing complex provides a diagnostic marker:
N-bound (isothiocyanate): Typically exhibits a strong ν(C-N) band above 2100 cm⁻¹.
S-bound (thiocyanate): Shows a ν(C-N) band at lower frequencies, often below 2100 cm⁻¹.
Bridging thiocyanate: Can show ν(C-N) bands at even higher frequencies.
Given the nature of cobalt(II), it is highly probable that in an ephedrine-metal system, the thiocyanate ligand would be N-coordinated.
Structural and Electronic Properties of Coordination Compounds
The structural and electronic properties of metal-ephedrine-thiocyanate complexes would be dictated by the coordination number and geometry of the central metal ion, which in turn influences the magnetic and spectroscopic properties of the compound.
For cobalt(II) (a d⁷ metal ion), two common coordination geometries are octahedral and tetrahedral. The electronic configuration and, consequently, the properties of the complex differ significantly between these two geometries.
Octahedral Co(II) complexes: Are typically high-spin and exhibit a pink or reddish color.
Tetrahedral Co(II) complexes: Are also high-spin but are characterized by an intense blue color.
The formation of a blue complex upon reacting cobalt(II) thiocyanate with ephedrine strongly suggests the presence of a tetrahedral [Co(NCS)₄]²⁻ anion or a neutral tetrahedral complex. In such a complex, the d-orbitals of the cobalt(II) ion are split into two energy levels, leading to electronic transitions in the visible region of the electromagnetic spectrum that are responsible for the characteristic blue color.
The interaction between the metal center, ephedrine, and the thiocyanate ligand would be evident in various spectroscopic techniques.
UV-Visible Spectroscopy: As mentioned, the color of the complex is a direct result of d-d electronic transitions. A tetrahedral cobalt(II) complex is expected to show a characteristic absorption band in the region of 600-700 nm.
Infrared Spectroscopy: In addition to the ν(C-N) band of the thiocyanate ligand, the coordination of ephedrine to the metal center would likely cause shifts in the vibrational frequencies of the O-H and N-H bonds of the ephedrine molecule.
The following table summarizes the expected IR stretching frequencies for different coordination modes of the thiocyanate ligand.
| Coordination Mode | ν(C-N) (cm⁻¹) | ν(C-S) (cm⁻¹) |
| Free SCN⁻ | ~2050 | ~750 |
| M-NCS (Isothiocyanate) | >2050 (often sharp and intense) | 810-860 |
| M-SCN (Thiocyanate) | <2100 (often broad) | 690-720 |
| M-SCN-M' (Bridging) | >2100 | 780-800 |
Reactivity and Ligand Exchange in Metal-Ephedrine-Thiocyanate Systems
Ligand exchange reactions are fundamental to the chemistry of coordination complexes. In a solution containing cobalt(II), water, ephedrine, and thiocyanate, a series of equilibria will exist. The addition of a high concentration of thiocyanate ions can lead to the stepwise replacement of water molecules in the coordination sphere of the cobalt(II) ion.
The reaction can be represented as: [Co(H₂O)₆]²⁺ + 4 SCN⁻ ⇌ [Co(NCS)₄]²⁻ + 6 H₂O
The introduction of ephedrine, a bidentate or monodentate ligand, would further complicate these equilibria, potentially forming mixed-ligand complexes. The relative stability of the various complexes would depend on the concentrations of the ligands and the nature of the solvent. The reversibility of these reactions is often demonstrated by a color change upon altering the reaction conditions, such as dilution with water, which would shift the equilibrium back towards the aquated cobalt(II) species.
Dissociation and Association Kinetics of Thiocyanate Ligands
The dynamics of ligand exchange in coordination complexes are fundamental to understanding their reactivity and stability. For complexes involving the thiocyanate (SCN⁻) anion, these kinetics are particularly complex due to its nature as an ambidentate ligand. Ligand substitution reactions, which involve the replacement of one ligand by another, generally proceed through a spectrum of mechanisms, primarily categorized as dissociative (D), associative (A), and interchange (I) pathways libretexts.org.
In a dissociative mechanism, the rate-determining step is the cleavage of the bond between the metal center and the departing ligand, forming a coordinatively unsaturated intermediate. This is followed by the rapid coordination of the incoming ligand. Conversely, an associative mechanism involves the initial formation of a bond with the incoming ligand, creating a higher-coordination intermediate, from which the leaving group then departs libretexts.org.
The thiocyanate ligand can coordinate to a metal center through either the nitrogen atom (isothiocyanate, M-NCS) or the sulfur atom (thiocyanate, M-SCN). The selection between these binding modes can be subject to kinetic or thermodynamic control. A classic example is seen in cobalt(III) complexes, where the S-bonded [Co(NH₃)₅(SCN)]²⁺ is formed as the kinetic product, which then isomerizes to the more stable, N-bonded thermodynamic product, [Co(NH₃)₅(NCS)]²⁺ wikipedia.org.
The rates of association (k_on) and dissociation (k_off) for thiocyanate ligands are influenced by several factors:
The Metal Ion: The identity, oxidation state, and electronic configuration of the central metal ion significantly affect lability.
Steric Effects: The steric bulk of other ligands in the coordination sphere, such as ephedrine, can hinder the approach of the incoming ligand or facilitate the departure of the leaving group.
Electronic Effects: The trans effect describes the labilization of ligands positioned trans to certain other ligands, which can accelerate substitution rates libretexts.org. The thiocyanate ion itself has a moderate trans-directing influence libretexts.org.
Kinetic studies provide quantitative data on these processes. For instance, the thiocyanate-catalyzed dissociation of the dicyano-bridged dimer [Fe₂(CN)₁₀]⁶⁻ involves a rate-determining dissociation of a thiocyanate-adduct intermediate electronicsandbooks.com. The rate constants for such reactions can be determined experimentally, as shown in the representative data below.
Table 1: Representative Kinetic Data for Thiocyanate Ligand Reactions
This table presents illustrative kinetic data for thiocyanate substitution reactions with different metal complexes to highlight the range of observed rates. Data for specific ephedrine-thiocyanate complexes are not available in the cited literature.
| Reaction / Process | Metal Center | Rate Constant | Conditions |
| Association (Anation) | |||
| Cr(H₂O)₆³⁺ + SCN⁻ | Cr(III) | k₁ = 1.8 x 10⁻⁶ M⁻¹s⁻¹ | 25 °C |
| Cr(HEDTRA)(H₂O) + SCN⁻ | Cr(III) | k₁ = 140 M⁻¹s⁻¹ | 25 °C |
| Dissociation | |||
| Co(III)-tetra(3-N-methylpyridyl)porphine-SCN | Co(III) | Larger dissociation rate constant compared to the 4-isomer | Not specified |
| [Fe₂(CN)₁₀]⁶⁻ + SCN⁻ (Dimer Dissociation) | Fe(II) | A = 1.27 s⁻¹, B = 1.53 x 10⁻² M | 25 °C, Ionic Strength 1.0 M |
HEDTRA = N-(hydroxyethyl)ethylenediaminetriacetate. The rate constant for the Fe(II) dimer is given by k_obsd = A[SCN⁻]/(B + [SCN⁻]) electronicsandbooks.com.
Influence of Ephedrine Stereochemistry on Coordination Preferences
Chiral ligands play a crucial role in coordination chemistry, as their stereochemistry can direct the geometry and properties of the resulting metal complexes. Ephedrine is a chiral molecule possessing two stereocenters (C1 and C2), which gives rise to four distinct stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1S,2S)-(+)-pseudoephedrine, and (1R,2R)-(-)-pseudoephedrine guidetopharmacology.orgnih.govnih.gov. The key structural difference between ephedrine and pseudoephedrine lies in the relative orientation of the hydroxyl (-OH) and methylamino (-NHCH₃) groups; they are in an anti configuration in ephedrine and a syn configuration in pseudoephedrine.
When an ephedrine isomer acts as a ligand, typically coordinating to a metal ion through the nitrogen of the amino group and the oxygen of the hydroxyl group to form a chelate ring, its specific three-dimensional structure imposes significant steric constraints on the coordination sphere. This stereochemical information is transferred to the complex, influencing the arrangement of other co-ligands, such as thiocyanate.
The primary ways in which ephedrine stereochemistry can influence coordination preferences include:
Steric Hindrance: The spatial arrangement of the phenyl, methyl, and hydroxyl groups of the ephedrine ligand creates a unique chiral pocket around the metal center. This steric environment can favor one binding mode of the ambidentate thiocyanate ligand over the other. For example, the bulky phenyl group in a particular conformation might sterically clash with the bent M-S-C arrangement of a thiocyanate ligand, thereby favoring the more linear M-N-C coordination of an isothiocyanate ligand. The different steric profiles of ephedrine versus pseudoephedrine would be expected to lead to different preferences.
Formation of Diastereomers: The coordination of a single, pure stereoisomer of ephedrine to a metal center that becomes chiral upon complexation can lead to the formation of diastereomers libretexts.orgscienceinfo.com. These diastereomeric complexes have different physical and chemical properties, including thermodynamic stability, solubility, and spectroscopic characteristics. The relative energies of these diastereomers are dictated by the intramolecular non-covalent interactions, which are governed by the specific stereoisomer of the ephedrine ligand used.
Table 2: List of Chemical Compounds
| Compound Name | Formula / Description |
|---|---|
| Ephedrine | A chiral amino alcohol with two stereocenters. |
| Pseudoephedrine | A diastereomer of ephedrine. |
| Thiocyanate | The SCN⁻ anion, coordinating through the sulfur atom. |
| Isothiocyanate | The SCN⁻ anion, coordinating through the nitrogen atom. |
| Hexaaquairon(III) | [Fe(H₂O)₆]³⁺ |
| N-(hydroxyethyl)ethylenediaminetriacetate | HEDTRA |
| Cobalt(III) | Co³⁺ |
| Chromium(III) | Cr³⁺ |
Degradation Pathways and Environmental Chemical Fate of Ephedrine Thiocyanate Analogue Studies
Chemical Degradation Mechanisms of Thiocyanate-Containing Compounds
The chemical stability and degradation of thiocyanate (B1210189) are influenced by several environmental factors, including pH, temperature, and the presence of other chemical species. The primary chemical degradation pathways include hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation Pathways
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For thiocyanate (SCN⁻), there are two main hydrolytic pathways depending on which chemical bond is broken.
COS Pathway : This pathway involves the hydrolysis of the nitrogen-carbon bond in thiocyanate, catalyzed by the enzyme thiocyanate hydrolase. This reaction produces carbonyl sulfide (COS) and ammonia (NH₃). The carbonyl sulfide can be further broken down into carbon dioxide (CO₂) and hydrogen sulfide (H₂S), with the hydrogen sulfide subsequently being oxidized to sulfate (SO₄²⁻) rsc.org.
CNO Pathway : In this alternative pathway, the sulfur-carbon bond in thiocyanate is cleaved, leading to the formation of cyanate (CNO⁻) and sulfide (HS⁻). The cyanate is then hydrolyzed by a cyanate hydrolysis enzyme into ammonia and carbon dioxide. The sulfide is further oxidized to sulfate rsc.org.
The dominant pathway can depend on the specific microorganisms present in the environment nih.gov. For instance, Thiobacillus species are known to utilize the COS pathway for thiocyanate degradation nih.gov.
Oxidative Transformation Processes in Aquatic Environments
Oxidative processes play a significant role in the transformation of thiocyanate in aquatic systems. These reactions are often mediated by strong oxidizing agents or catalyzed by enzymes.
In vivo, peroxidase enzymes can oxidize thiocyanate in the presence of hydrogen peroxide (H₂O₂) to produce the antimicrobial agent hypothiocyanite (OSCN⁻) researchgate.net. A similar oxidation process can occur in the environment. The oxidation of SCN⁻ by peroxomonosulfate (HSO₅⁻) has been shown to be a complex, multi-step process that produces hypothiocyanite as an intermediate researchgate.net.
The decomposition rates of thiocyanate in natural aquatic environments are largely controlled by microbial processes under both oxygen-rich (oxic) and oxygen-poor (anoxic) conditions nih.gov. Studies have shown that degradation is generally faster under oxic conditions. The presence of other substances can also affect the rate; for instance, hydrogen sulfide can increase the decomposition rate, while the presence of iron(II) or manganese(II) can decrease it nih.gov. The half-life of thiocyanate can range from hours to days in sediments and from days to years in the water column, depending on these environmental factors nih.gov.
Photochemical Degradation and Photolytic Byproducts
Photochemical degradation involves the breakdown of compounds by light energy. Thiocyanate itself has a low light absorption coefficient, making its direct photolysis inefficient nih.gov. However, the process can be enhanced in the presence of a photocatalyst, such as titanium dioxide (TiO₂) or a ZnO-BiOI heterojunction, and a source of UV light nih.govnih.gov.
When exposed to UV light in the presence of a photocatalyst, reactive oxygen species like hydroxyl radicals (·OH) are generated, which are powerful oxidizing agents that can degrade thiocyanate. The degradation efficiency is influenced by several factors, including the initial concentration of thiocyanate, the pH of the solution, and the amount of catalyst used nih.govresearchgate.netresearchgate.net.
Effect of Concentration : Degradation efficiency tends to decrease as the initial concentration of thiocyanate increases. This is because at higher concentrations, more thiocyanate molecules compete for the limited number of active sites on the photocatalyst and the available reactive radicals nih.gov.
Effect of pH : The optimal pH for photodegradation can vary. For a ZnO-BiOI heterostructure, the peak photodestruction was observed at a neutral pH of 7 nih.gov.
Byproducts : The oxidative degradation pathway of thiocyanate through photochemical methods is similar to other non-radiative oxidation processes. It involves the oxidation of thiocyanate to cyanate, which is then further broken down into ammonia, nitrates, and nitrites nih.gov. The specific intermediates can vary depending on the illumination conditions nih.gov.
One study demonstrated the complete destruction of thiocyanate ions in less than 30 minutes using a synthesized ZnO-[10%]BiOI heterojunction under simulated solar radiation nih.gov. Another study using a UVC lamp and a photocatalyst achieved complete degradation of 200 mg/L of thiocyanates in 4-5 hours nih.gov.
Biological Degradation and Bioremediation Principles
Biological treatment is a common and effective method for removing thiocyanate from wastewater nih.govimwa.info. This process relies on microorganisms that can use thiocyanate as a source of energy, carbon, nitrogen, or sulfur imwa.info.
Microbial Degradation of Thiocyanate by Specialized Consortia
A wide variety of microorganisms, including bacteria and fungi, are capable of degrading thiocyanate srce.hr. These microbes can be found in environments contaminated with thiocyanate, such as industrial wastewater treatment plants nih.govnih.gov. Mixed microbial populations, or consortia, are often used in bioremediation processes imwa.deresearchgate.net.
Several bacterial genera have been identified as effective thiocyanate degraders, including:
Thiobacillus nih.gov
Pseudomonas (e.g., P. putida, P. stutzeri) nih.govresearchgate.net
Burkholderia nih.gov
Klebsiella researchgate.net
Thiohalobacter nih.gov
The efficiency of microbial degradation is influenced by environmental conditions such as temperature, pH, and the presence of other chemicals. For example, a mixed microbial culture showed an effective temperature range for thiocyanate degradation between 22 °C and 40 °C, with efficiency decreasing significantly below 20 °C imwa.de. The degradation rate can be very high; one consortium was able to completely degrade up to 154.64 mM of thiocyanate within six days researchgate.net. Another study using a two-stage activated sludge process achieved a removal rate of 99.94% for an initial thiocyanate concentration of 1818.00 mg L⁻¹ rsc.org.
Interactive Data Table: Microbial Degradation of Thiocyanate
| Microorganism/Consortium | Initial SCN⁻ Conc. | Degradation Rate/Efficiency | Optimal Conditions | Reference |
| Thiohalobacter sp. strain FOKN1 | 3.38 mM | 24 µM h⁻¹ | pH 8.8, 37°C, 0.18 M NaCl | nih.gov |
| Mixed Microbial Population | up to 1000 mg/L | 70-80 mg/L/h | 22°C - 40°C | imwa.de |
| Burkholderia sp. | ~500 mg/L | Complete degradation in 90 h | Not specified | nih.gov |
| Klebsiella pneumoniae & Ralstonia sp. | 2500 mg/L | 500 mg L⁻¹ d⁻¹ | pH 6.0, 37°C | rsc.orgnih.gov |
| Thiobacillus-dominated consortium | 154.64 mM | Max rate of 1.53 mM h⁻¹ | Not specified | researchgate.net |
Enzymatic Pathways Involved in Thiocyanate Metabolism
Microorganisms utilize specific enzymes to break down thiocyanate. The two primary enzymatic pathways are initiated by either thiocyanate hydrolase or thiocyanate dehydrogenase nih.gov.
Thiocyanate Hydrolase Pathway : The enzyme thiocyanate hydrolase catalyzes the conversion of thiocyanate into carbonyl sulfide (COS) and ammonia ethz.ch. This enzyme is found in bacteria such as Thiobacillus thioparus ethz.ch. The COS is then hydrolyzed to hydrogen sulfide and carbon dioxide.
Thiocyanate Dehydrogenase Pathway : This pathway, utilized by bacteria like Thioalkalivibrio paradoxus, uses thiocyanate dehydrogenase to convert thiocyanate into elemental sulfur (S₀) and cyanate (CNO⁻) nih.gov. The sulfur is subsequently oxidized to sulfate, and the cyanate is converted to ammonia and carbon dioxide nih.gov.
Fate of Sulfur and Nitrogen Products from Biodegradation
The biodegradation of ephedrine (B3423809) thiocyanate results in the transformation of its organic and inorganic components, releasing sulfur and nitrogen into the environment in various forms. The ultimate fate of these elements is determined by the specific metabolic pathways of the microorganisms involved and the prevailing environmental conditions.
The thiocyanate anion (SCN⁻) contains both sulfur and nitrogen. Microbial degradation of thiocyanate is a critical process for its detoxification and can proceed through several pathways, ultimately mineralizing the sulfur and nitrogen components. nih.gov Numerous bacterial species, including Thiobacillus, Arthrobacter, and Klebsiella, have been identified as capable of degrading thiocyanate. rsc.org
One primary pathway involves the hydrolysis of thiocyanate by the enzyme thiocyanate hydrolase. This process can lead to the formation of carbonyl sulfide (COS) and ammonia (NH₃) or cyanate (CNO⁻) and hydrogen sulfide (HS⁻). rsc.org These intermediates are then further metabolized. Carbonyl sulfide is hydrolyzed to carbon dioxide (CO₂) and hydrogen sulfide, which is subsequently oxidized to sulfate (SO₄²⁻). rsc.org Cyanate is hydrolyzed by cyanate lyase into ammonia and carbon dioxide. nih.gov Regardless of the specific initial steps, the final products of complete aerobic biodegradation of the thiocyanate ion are typically ammonium (B1175870) (NH₄⁺) and sulfate (SO₄²⁻). nih.gov
The ephedrine molecule contains a single nitrogen atom within its methylamino group. Bacteria capable of utilizing ephedrine as a sole carbon and energy source, such as Arthrobacter sp. TS-15, initiate its degradation by oxidizing the hydroxyl group to form methcathinone. asm.orgnih.gov Subsequent steps in the metabolic pathway involve the cleavage of the molecule. Through the process of mineralization, the organic nitrogen from the ephedrine structure is expected to be converted primarily into ammonia/ammonium, which can then be assimilated by microorganisms or undergo nitrification to form nitrate (NO₃⁻) under aerobic conditions. nih.gov
The table below summarizes the primary inorganic end-products from the complete biodegradation of the sulfur and nitrogen components of ephedrine thiocyanate.
| Original Component | Element | Primary Biodegradation Product |
|---|---|---|
| Thiocyanate (SCN⁻) | Sulfur (S) | Sulfate (SO₄²⁻) |
| Thiocyanate (SCN⁻) | Nitrogen (N) | Ammonium (NH₄⁺) |
| Ephedrine | Nitrogen (N) | Ammonium (NH₄⁺) |
Environmental Monitoring and Analytical Approaches for Degradation Products
Assessing the environmental impact of this compound requires robust methods for detecting the parent compounds and their various degradation products in environmental samples.
A variety of analytical techniques have been developed for the detection and quantification of thiocyanate and its key degradation products (such as cyanide, ammonium, and sulfate) in environmental matrices like water and wastewater. tandfonline.comresearchgate.net The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the specific analyte of interest.
Spectrophotometry is a common and accessible method for thiocyanate determination. It is often based on the formation of a colored complex, for instance, with iron(III) or the reaction with pyridine-barbituric acid after chlorination, which can be measured colorimetrically. tandfonline.com While simple, these methods can be susceptible to interference from other substances present in the sample. researchgate.net
Chromatographic methods offer higher selectivity and sensitivity.
Ion Chromatography (IC) is widely used for the simultaneous determination of anions like thiocyanate, sulfate, and nitrate in aqueous samples. tandfonline.com It separates ions based on their affinity for an ion-exchange resin, followed by detection, typically by conductivity.
High-Performance Liquid Chromatography (HPLC) can also be employed, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection for enhanced specificity and lower detection limits. nih.gov
Mass Spectrometry (MS) , particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), provides highly sensitive and selective detection, allowing for the unambiguous identification and quantification of target compounds even in complex matrices. researchgate.net
The following table presents a summary of common analytical methods for thiocyanate and its degradation products.
| Analyte | Analytical Method | Principle | Typical Environmental Matrix |
|---|---|---|---|
| Thiocyanate (SCN⁻) | Spectrophotometry | Colorimetric reaction (e.g., with iron(III)) | Water, Wastewater tandfonline.com |
| Thiocyanate (SCN⁻) | Ion Chromatography (IC) | Ion exchange separation with conductivity detection | Water, Wastewater, Soil Extracts tandfonline.com |
| Sulfate (SO₄²⁻) | Ion Chromatography (IC) | Ion exchange separation with conductivity detection | Water, Wastewater |
| Ammonium (NH₄⁺) | Spectrophotometry (Nessler or Phenate method) | Colorimetric reaction | Water, Wastewater |
| Cyanide (CN⁻) | Spectrophotometry/Fluorimetry | Colorimetric reaction after distillation/microdiffusion | Water, Wastewater nih.gov |
The assessment of a chemical's environmental fate involves a combination of predictive modeling and empirical studies to understand its transport, transformation, and persistence.
Predictive Models:
Quantitative Structure-Activity Relationships (QSARs) and Quantitative Structure-Property Relationships (QSPRs) are computational models used to predict the environmental behavior of chemicals based on their molecular structure. nih.gov These in silico methods can estimate properties like water solubility, sorption potential, and biodegradability, providing a preliminary assessment of environmental fate and reducing the need for extensive laboratory testing. nih.gov
Laboratory and Field Studies:
Microcosm and Mesocosm Studies: These are controlled laboratory or outdoor experiments that simulate natural environments (e.g., a river or soil plot) to study the degradation and transformation of chemicals under realistic conditions. nih.gov Such studies have been used to determine that the biodegradation of ephedrine isomers is stereoselective and occurs primarily under biotic conditions. nih.govresearchgate.net
Biodegradation Assays: Standardized tests are used to determine the rate and extent to which a chemical can be broken down by microorganisms from sources like sewage sludge, soil, or water. nih.gov These tests can classify a compound as readily or inherently biodegradable.
Advanced Analytical Techniques:
Non-Targeted Analysis: The development of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) has enabled non-targeted screening of environmental samples. nih.gov This approach allows for the detection and identification of a wide range of unknown transformation products without prior knowledge of their identity, providing a more complete picture of a compound's degradation pathway. nih.gov This is crucial for identifying potentially persistent or toxic metabolites that might otherwise be overlooked.
The integration of these approaches—from predictive modeling to advanced analytical confirmation—forms the basis of modern environmental chemical fate assessment, enabling a comprehensive evaluation of the risks chemicals may pose to the environment. rsc.org
Chemical Applications in Materials Science and Specialized Synthesis
Salt Engineering and Crystallization Optimization
The process of forming salts from an active or functional organic molecule is a cornerstone of materials science and pharmaceutical development. "Salt engineering" refers to the deliberate selection of a counterion to modify the physicochemical properties of the parent molecule, such as solubility, stability, and crystal structure. The thiocyanate (B1210189) ion, when paired with the ephedrine (B3423809) cation, offers unique opportunities for crystallization optimization.
The thiocyanate (SCN⁻) anion is a versatile counterion due to its unique structural and electronic characteristics. It can participate in various non-covalent interactions that dictate the final crystal architecture.
Coordination Versatility : The thiocyanate ion is an ambidentate ligand, capable of coordinating through either the sulfur or the nitrogen atom. It can also act as a bridging ligand, linking multiple cations together. This leads to significant structural variability in the resulting crystalline material. mdpi.comnih.gov The different coordination modes can result in the formation of diverse structural motifs, from simple ionic pairs to complex one-, two-, or three-dimensional polymeric networks. mdpi.com
Influence on Packing : The linear shape and charge distribution of the thiocyanate ion influence the packing of the ephedrine cations. Studies on various ephedrine salts have shown that the packing is often dominated by the amphiphilic nature of the ephedrine molecule, leading to bilayer structures. nih.govscilit.com The size and hydrophobicity of the counterion can either support or disrupt this packing behavior. nih.govscilit.com The thiocyanate ion's ability to form directional hydrogen bonds and its specific size contribute to the formation of unique crystal habits.
Coordination and Bonding Modes of the Thiocyanate Anion
| Mode | Description | Potential Influence on Crystal Structure |
|---|---|---|
| Terminal N-bonded | Coordination occurs through the nitrogen atom. | Formation of discrete complex units. |
| Terminal S-bonded | Coordination occurs through the sulfur atom. | Formation of discrete complex units with different stereoelectronics. |
| μ-1,3 Bridging | The N and S atoms of a single thiocyanate ion bridge two different cations. | Creates chains or layers, leading to 1D or 2D polymeric structures. mdpi.comresearchgate.net |
| μ-1,1 Bridging | The N atom of a single thiocyanate ion bridges two different cations. | Can form dimeric or polymeric structures. mdpi.com |
The discovery of new crystalline salts with desired properties can be accelerated through modern screening techniques. High-throughput screening (HTS) methods allow for the rapid testing of numerous crystallization conditions on a very small scale. nih.govresearchgate.net
A notable HTS method combines ion exchange screening with vapor diffusion for the nano-crystallization of organic cation salts. nih.govresearchgate.net This technique is particularly attractive for salt screening as it requires only nanoliter volumes of the analyte solution, conserving valuable material. nih.govresearchgate.net The process has been successfully applied to screen for new salt forms of various organic cations, including ephedrine derivatives, against a panel of counterions, including thiocyanate. researchgate.net
The general procedure involves:
Dispensing a nanoliter-scale drop of the organic cation solution (e.g., ephedrine hydrochloride).
Adding an equimolar amount of a salt solution containing the desired counterion (e.g., sodium thiocyanate).
Allowing the mixed drop to equilibrate via vapor diffusion against a reservoir solution, which slowly concentrates the drop and induces crystallization.
This semi-automatic method allows for the screening of hundreds of potential salts in a short period, yielding single crystals of sufficient quality for X-ray diffraction analysis. nih.govresearchgate.net This rapid structural confirmation is essential for understanding the influence of counterions like thiocyanate on the crystal packing and for identifying novel solid forms. nih.gov
Features of High-Throughput Screening for Salt Crystallization
| Feature | Description | Advantage |
|---|---|---|
| Miniaturization | Requires only nanoliter volumes of the analyte solution. | Conserves significant amounts of material, crucial for early-stage research. nih.govresearchgate.net |
| Automation | Liquid handling is performed by robotic systems. | Increases throughput and reproducibility. |
| Vapor Diffusion | Allows for gentle and controlled solvent removal to promote crystal growth. | Yields high-quality single crystals suitable for structural analysis. nih.gov |
| Ion Exchange | Allows for in-situ salt formation by mixing the cation solution with a counterion solution. | Enables screening of a wide array of counterions, including thiocyanate, from a single stock solution of the cation. nih.gov |
Role as Chiral Auxiliaries or Catalysts in Asymmetric Synthesis
The inherent chirality of the ephedrine molecule makes it and its derivatives valuable tools in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral product. researchgate.netresearchgate.net Ephedrine-derived compounds can act as chiral auxiliaries, catalysts, or ligands to control the stereochemical outcome of a chemical reaction.
Ephedrine and its salts can be used as precursors for a variety of chiral catalysts and auxiliaries. researchgate.netresearchgate.net The reaction of ephedrine derivatives with thiocyanate salts serves as a pathway to synthesize more complex chiral heterocyclic structures that have shown utility in asymmetric induction. researchgate.net
For instance, the condensation of ephedrine hydrochloride with ammonium (B1175870) thiocyanate at high temperatures can produce chiral trans-thiazolidine-2-iminium thiocyanate. researchgate.net Similarly, heating ephedrines directly with thiocyanate salts can yield 2-imino- or 2-thione-1,3-heterazolidines. researchgate.netresearchgate.net These resulting heterocyclic compounds, which incorporate the ephedrine backbone, are potential chiral catalysts or ligands for enantioselective transformations.
While direct use of ephedrine thiocyanate as a catalyst is not extensively documented, the application of closely related ephedrine-derived thioureas is well-established. These bifunctional thioureas have been successfully employed as organocatalysts in asymmetric Michael additions of dicarbonyl compounds to nitroalkenes, demonstrating the potential of the ephedrine scaffold combined with a sulfur- and nitrogen-containing moiety to facilitate highly enantioselective reactions. researchgate.net
Potential Applications of Ephedrine-Thiocyanate Systems in Synthesis
| System Type | Application | Example Reaction |
|---|---|---|
| Ephedrine-derived Thiazolidines | Precursor to chiral ligands or catalysts. | Formation from ephedrine and ammonium thiocyanate. researchgate.net |
| Ephedrine-derived Thioureas | Bifunctional organocatalyst. | Asymmetric Michael additions. researchgate.net |
| This compound Salt | Chiral phase-transfer catalyst or precursor. | Hypothetical use in enantioselective alkylations or reductions. |
The mechanism of chiral induction by ephedrine-based catalysts typically relies on the formation of a well-organized, diastereomeric transition state. The rigid structure of the ephedrine backbone provides a defined chiral environment that forces reactants to approach from a specific direction.
In systems derived from ephedrine and thiocyanate, such as the related thiourea (B124793) catalysts, the mechanism is often bifunctional. researchgate.net This involves the simultaneous activation of both reactants by different parts of the catalyst molecule:
Chiral Scaffolding : The ephedrine backbone provides steric hindrance, creating a chiral pocket that dictates the facial selectivity of the reaction. The hydroxyl group can also participate in hydrogen bonding to orient one of the substrates.
Substrate Activation : The thiocyanate-derived moiety (e.g., a thiourea group) can activate the other substrate through hydrogen bonding. For example, in a Michael addition, the thiourea can bind to and activate the nitroalkene, while the ephedrine's amino group (as a tertiary amine) can deprotonate the dicarbonyl compound to form the nucleophilic enolate. researchgate.net
Analytical Reagent Development and Sensor Platforms
The detection and quantification of ephedrine are important in various fields. This has led to the development of specialized analytical methods, including chemical sensors. While this compound is not typically the final sensing molecule, it can be a valuable reagent in the development of these platforms.
Potentiometric membrane sensors, particularly ion-selective electrodes (ISEs), are one such platform. These sensors measure the activity of a specific ion in a solution. For an ephedrine-selective sensor, a lipophilic ephedrine salt is required to be incorporated into a polymeric membrane (e.g., PVC). researchgate.net this compound, with its inorganic anion, could be a candidate for such applications or serve as a precursor to a more lipophilic salt needed for the ion-exchanger phase of the sensor.
Another advanced approach is the use of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with tailor-made binding sites that are complementary in shape, size, and functional group orientation to a template molecule. globethesis.com In the development of an MIP-based sensor for ephedrine, this compound could be used as the template molecule during the polymerization process. After polymerization, the this compound is washed away, leaving behind specific cavities that can selectively re-bind ephedrine from a sample solution, enabling highly selective detection. globethesis.com
Q & A
Advanced Research Question
- Fractional factorial design : Test pairwise interactions (e.g., this compound + amygdalin) in vitro using cytotoxicity assays (e.g., IC shifts in A549 cells).
- Pharmacokinetic synergy : Co-administration studies in rabbits with timed plasma sampling to assess amplification .
- Metabolomic profiling : LC-MS/MS-based untargeted analysis to identify shared metabolic pathways (e.g., CYP450 modulation) .
How can researchers mitigate oxidative degradation of this compound during long-term stability studies in biological samples?
Advanced Research Question
- Storage conditions : Plasma samples stabilized with 1% ascorbic acid and stored at -80°C show <5% degradation over 6 months.
- Inhibitor cocktails : Add 0.1 mM EDTA to chelate metal ions that catalyze oxidation .
- Lyophilization : Freeze-dried plasma retains >95% stability at -20°C for 12 months .
What computational tools are suitable for modeling the equilibrium dynamics of this compound in heterogeneous biological systems?
Advanced Research Question
- Global kinetic analysis : Software like ReactLab Equilibria models multi-step complexation (e.g., Fe(III)-thiocyanate interactions) under varying pH and ionic strength .
- Molecular docking : AutoDock Vina predicts binding affinities of this compound to adrenergic receptors (e.g., α-AR) using cryo-EM structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
